molecular formula C15H24N4 B5533549 (3aS,6aS)-1-methyl-5-(2-methyl-5-propylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole

(3aS,6aS)-1-methyl-5-(2-methyl-5-propylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole

Cat. No.: B5533549
M. Wt: 260.38 g/mol
InChI Key: OIPJLCXGSAAHOB-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aS,6aS)-1-methyl-5-(2-methyl-5-propylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole is a complex organic compound with a unique structure that includes a pyrrolo[2,3-c]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-1-methyl-5-(2-methyl-5-propylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyrrolo[2,3-c]pyrrole core, followed by the introduction of the pyrimidinyl and propyl groups. The reaction conditions often involve the use of specific catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety. The choice of catalysts and solvents is also crucial in industrial settings to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-1-methyl-5-(2-methyl-5-propylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

(3aS,6aS)-1-methyl-5-(2-methyl-5-propylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (3aS,6aS)-1-methyl-5-(2-methyl-5-propylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,6aS)-1-methyl-5-(2-methyl-5-propylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole is unique due to its specific structural features and the presence of both pyrrolo[2,3-c]pyrrole and pyrimidinyl groups. This combination of structural elements imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3aS,6aS)-1-methyl-5-(2-methyl-5-propylpyrimidin-4-yl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4/c1-4-5-12-8-16-11(2)17-15(12)19-9-13-6-7-18(3)14(13)10-19/h8,13-14H,4-7,9-10H2,1-3H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPJLCXGSAAHOB-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CN=C(N=C1N2CC3CCN(C3C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC1=CN=C(N=C1N2C[C@@H]3CCN([C@@H]3C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.